molecular formula C20H21N5O B4461779 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

Cat. No. B4461779
M. Wt: 347.4 g/mol
InChI Key: ZILOABXCZZKCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other conditions related to BCR signaling.

Mechanism of Action

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide blocks the activation of downstream pathways such as NF-κB and AKT, leading to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and physiological effects:
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has demonstrated potent anti-tumor activity in B-cell malignancies, with complete tumor regression observed in some cases. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been shown to reduce disease activity in preclinical models of autoimmune diseases, with a favorable safety profile.

Advantages and Limitations for Lab Experiments

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high purity. It has shown potent activity in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further development. However, like any drug candidate, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has limitations. It may exhibit different pharmacokinetic and pharmacodynamic properties in humans compared to preclinical models, and further studies are needed to determine its safety and efficacy in clinical trials.

Future Directions

There are several potential future directions for research on 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. First, clinical trials are needed to determine its safety and efficacy in humans. Second, combination therapies with other drugs targeting the BCR signaling pathway or the tumor microenvironment could enhance the anti-tumor activity of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. Third, studies are needed to investigate the potential use of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide in other B-cell malignancies and autoimmune diseases. Fourth, the development of biomarkers to predict response to 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve patient selection and treatment outcomes. Finally, further optimization of the synthesis and formulation of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has shown potent anti-tumor activity by inhibiting BTK signaling and inducing apoptosis in cancer cells. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, where BCR signaling plays a role in the pathogenesis of the disease.

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-6-9-19(23-22-15)24-10-12-25(13-11-24)20(26)21-18-8-7-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOABXCZZKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.